molecular formula C15H23BFNO2 B7953339 Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B7953339
M. Wt: 279.16 g/mol
InChI Key: CRUJSMOYDXZMCL-UHFFFAOYSA-N
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Description

Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a compound that features a boronic ester group, a fluorine atom, and an ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to its combination of a boronic ester group, a fluorine atom, and an ethylamine moiety.

Properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-6-18-10-11-9-12(7-8-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUJSMOYDXZMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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